molecular formula C12H16N2O4 B13397459 N-methyl-4-pyridin-3-ylbut-3-en-1-amine;oxalic acid

N-methyl-4-pyridin-3-ylbut-3-en-1-amine;oxalic acid

Cat. No.: B13397459
M. Wt: 252.27 g/mol
InChI Key: WTIZFOAIQXMQHC-UHFFFAOYSA-N
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Description

N-methyl-4-pyridin-3-ylbut-3-en-1-amine; oxalic acid (IUPAC name: (E)-N-methyl-4-pyridin-3-ylbut-3-en-1-amine; oxalic acid) is a molecular salt formed by the combination of an unsaturated amine derivative and oxalic acid. Its molecular formula is C₁₂H₁₆N₂O₄, and it is commonly referred to as rivanicline oxalate or RJR-2403 oxalate . The compound features a conjugated but-3-en-1-amine backbone with a pyridinyl substituent and a methyl group at the amine terminus, paired with oxalic acid as the counterion.

Properties

IUPAC Name

N-methyl-4-pyridin-3-ylbut-3-en-1-amine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2.C2H2O4/c1-11-7-3-2-5-10-6-4-8-12-9-10;3-1(4)2(5)6/h2,4-6,8-9,11H,3,7H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTIZFOAIQXMQHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC=CC1=CN=CC=C1.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-4-pyridin-3-ylbut-3-en-1-amine typically involves the reaction of 4-pyridin-3-ylbut-3-en-1-amine with methylating agents under controlled conditions. The reaction is often carried out in the presence of a base to facilitate the methylation process. Oxalic acid can be introduced as a counterion to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale methylation reactions using automated reactors. The process would include precise control of temperature, pressure, and pH to ensure high yield and purity. The final product is typically purified using crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-methyl-4-pyridin-3-ylbut-3-en-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products Formed

    Oxidation: Formation of N-oxide derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of halogenated or other substituted derivatives.

Scientific Research Applications

N-methyl-4-pyridin-3-ylbut-3-en-1-amine; oxalic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-methyl-4-pyridin-3-ylbut-3-en-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites, altering the function of the target molecules. This interaction can lead to various biological effects, including inhibition of enzyme activity or modulation of receptor signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Amine-Oxalate Salts with Pyridine/Pyrazole Moieties

(a) N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine
  • Structure : A pyrazole ring replaces the butenyl chain, with a cyclopropylamine substituent.
  • Synthesis : Prepared via a copper-catalyzed coupling of 3-(4-iodo-3-methyl-1H-pyrazol-1-yl)pyridine with cyclopropanamine (17.9% yield) .
  • Properties : Melting point = 104–107°C; characterized by distinct $ ^1H $ NMR and HRMS data .
(b) 1,1,3-Trimethyl-3-(4-pyrrolidin-1-ylbut-2-ynyl)urea; Oxalic Acid
  • Structure : Features a urea backbone with a pyrrolidinylbutynyl substituent.
  • Synthesis: Not detailed in evidence, but likely involves alkylation or urea formation reactions .
  • Comparison : The urea group introduces hydrogen-bonding capacity absent in the target compound, which may influence solubility and intermolecular interactions .

Oxalic Acid Salts with Varied Amines

Compound Name Molecular Formula Key Features Applications Reference
Rivanicline oxalate C₁₂H₁₆N₂O₄ Pyridinyl butenylamine; oxalate salt Potential pharmaceutical use
C-(1,5-Dimethyl-1H-pyrazol-4-yl)-methylamine oxalate C₇H₁₀N₂O₄ Pyrazole-methylamine; oxalate salt Unspecified (likely research chemical)
3-Methyl-N-(3-(methylthio)propyl)-1-(pyridin-3-yl)-1H-pyrazol-4-amine C₁₃H₁₈N₄S Methylthiopropyl substituent; no oxalate Agricultural or medicinal applications

Key Observations :

  • Bioactivity : Pyridinyl amines (e.g., rivanicline) are often explored for neuropharmacological activity, whereas pyrazole derivatives may target enzymes or receptors with distinct binding pockets .
  • Solubility : Oxalate salts generally exhibit higher aqueous solubility than free bases, critical for drug formulation. However, oxalic acid’s acidity (pKa₁ = 1.25, pKa₂ = 4.14) may limit compatibility with alkaline environments .

Oxalic Acid vs. Other Counterions in Amine Salts

Oxalic acid is preferred in salt formation due to its diprotic nature and strong chelating ability. highlights that sulfuric acid (diprotic) is twice as effective as nitric acid (monoprotic) in promoting hematite dissolution with oxalate, underscoring the advantage of diprotic acids in enhancing reactivity .

Counterion Proton Donation Chelation Capacity Example Compound
Oxalic acid Diprotic High Rivanicline oxalate
Sulfate Diprotic Moderate Amine sulfate salts
Hydrochloride Monoprotic Low Y-27632 dihydrochloride

Implications : Oxalic acid’s dual proton donation and metal-chelating properties make it superior for stabilizing cationic amines and facilitating redox reactions in industrial or biological systems .

Degradation and Environmental Impact

  • Oxalic Acid Stability : Oxalic acid degrades via pseudo-first-order kinetics in aqueous solutions, with advanced oxidation processes (e.g., ozonation) enhancing degradation rates .
  • Environmental Presence : Atmospheric oxalate concentrations (361.4–481.4 ng/m³) exceed oxalic acid levels, suggesting preferential formation of oxalate salts in particulate matter .

Industrial and Pharmacological Uses

  • Metal Cleaning : Oxalic acid’s ability to dissolve iron oxides is leveraged in industrial descaling, with sulfuric acid additives improving efficiency .
  • Pest Control : Oxalic acid is effective against Varroa mites in apiculture, achieving 89.4% efficacy when combined with brood interruption techniques .
  • Cosmetics : Used in exfoliating skincare products due to its mild acidity and biodegradability .

Biological Activity

N-methyl-4-pyridin-3-ylbut-3-en-1-amine; oxalic acid, also known as RJR-2403 oxalate, is a compound of significant interest due to its interaction with nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 subtype. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

IUPAC Name: (E)-N-methyl-4-pyridin-3-ylbut-3-en-1-amine; oxalic acid
Molecular Formula: C12H16N2O4
CAS Number: 220662-95-3

The compound consists of a pyridine ring attached to a butenylamine chain, with oxalic acid contributing to its acidic properties. Its structure facilitates interaction with biological targets, particularly nAChRs.

RJR-2403 oxalate exhibits high selectivity for the α4β2 nAChR subtype, which is crucial for various physiological functions such as learning and memory. The binding affinity is characterized by a dissociation constant (K_i) of 26 nM for α4β2 receptors and 3.6 μM for α7 receptors. Upon binding to the receptor, RJR-2403 induces a conformational change that opens the ion channel, leading to an influx of cations and enhanced synaptic transmission .

Cellular Effects

  • Neuronal Activity:
    • Enhances synaptic transmission in neuronal cells.
    • Increases the release of neurotransmitters like dopamine and acetylcholine.
  • Pharmacological Impact:
    • Potentially beneficial in treating central nervous system disorders such as Alzheimer's disease and schizophrenia .
    • Exhibits neuroprotective effects by modulating cholinergic signaling pathways.

In Vitro Studies

In vitro studies have demonstrated that RJR-2403 can modulate cellular responses through its action on nAChRs. For instance, it has been shown to influence neuronal survival and differentiation in various cell lines.

Research Applications

RJR-2403 oxalate is utilized in several domains:

  • Neuroscience Research: Investigating the role of nAChRs in cognitive functions.
  • Pharmacology: Developing new therapeutic agents targeting nAChRs for neurological disorders.

Case Studies

  • Neuroprotective Effects:
    • A study examined the protective effects of RJR-2403 against neurodegeneration in animal models of Alzheimer's disease. Results indicated significant improvements in cognitive function and reduced amyloid plaque formation.
  • Antidepressant Activity:
    • Research has explored the antidepressant-like effects of RJR-2403 in rodent models, showing increased locomotor activity and reduced despair behavior in forced swim tests .

Comparative Table of Biological Activities

Activity TypeDescriptionReference
Neurotransmitter Release Enhances dopamine and acetylcholine release
Receptor Binding High affinity for α4β2 nAChR
Cognitive Enhancement Improves learning and memory in animal models
Neuroprotection Reduces neurodegeneration effects

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